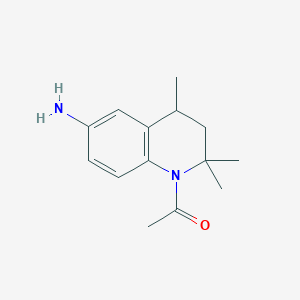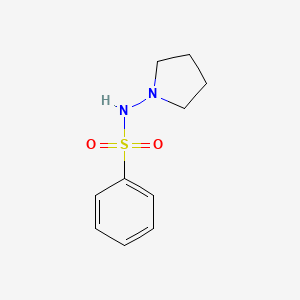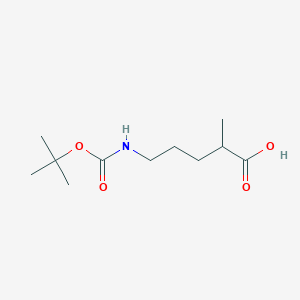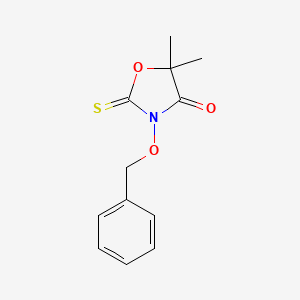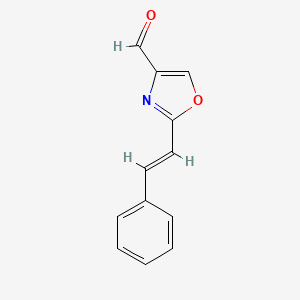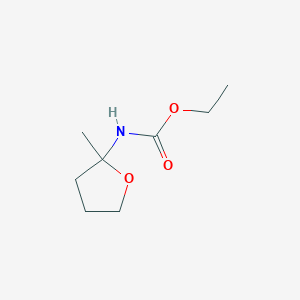
7-(Hexyloxy)-2-nitro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Hexyloxy)-2-nitrobenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of a nitro group and a hexyloxy substituent on the benzofuran ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hexyloxy)-2-nitrobenzofuran typically involves the nitration of 7-(Hexyloxy)benzofuran. The process begins with the preparation of 7-(Hexyloxy)benzofuran, which can be synthesized through the alkylation of 7-hydroxybenzofuran with hexyl bromide in the presence of a base such as potassium carbonate. The nitration step is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the benzofuran ring.
Industrial Production Methods: Industrial production of 7-(Hexyloxy)-2-nitrobenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Hexyloxy)-2-nitrobenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium ethoxide can replace the hexyloxy group with an ethoxy group.
Oxidation: The benzofuran ring can undergo oxidation reactions to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium ethoxide, other nucleophiles.
Oxidation: Potassium permanganate, other oxidizing agents.
Major Products Formed:
Reduction: 7-(Hexyloxy)-2-aminobenzofuran.
Substitution: 7-(Ethoxy)-2-nitrobenzofuran (if ethoxide is used).
Oxidation: Quinone derivatives of benzofuran.
Applications De Recherche Scientifique
7-(Hexyloxy)-2-nitrobenzofuran has several applications in scientific research:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 7-(Hexyloxy)-2-nitrobenzofuran and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
7-(Methoxy)-2-nitrobenzofuran: Similar structure but with a methoxy group instead of a hexyloxy group.
7-(Ethoxy)-2-nitrobenzofuran: Similar structure but with an ethoxy group instead of a hexyloxy group.
7-(Hexyloxy)-2-aminobenzofuran: Reduction product of 7-(Hexyloxy)-2-nitrobenzofuran.
Uniqueness: 7-(Hexyloxy)-2-nitrobenzofuran is unique due to the presence of the hexyloxy group, which imparts distinct lipophilic properties and influences its chemical reactivity and biological activity. The combination of the nitro group and the hexyloxy substituent makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
56897-28-0 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
7-hexoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-5-9-18-12-8-6-7-11-10-13(15(16)17)19-14(11)12/h6-8,10H,2-5,9H2,1H3 |
Clé InChI |
VTYQLCWTVONHJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


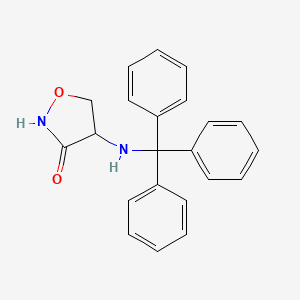
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)

![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)

